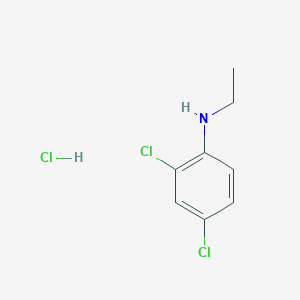

2,4-dichloro-N-ethylaniline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

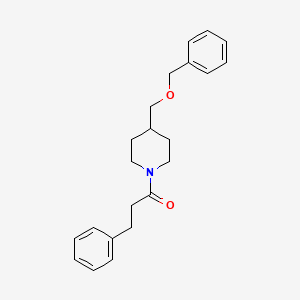

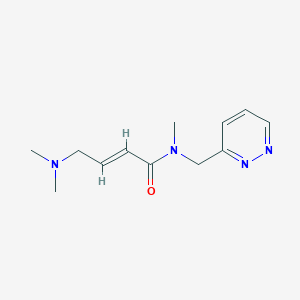

2,4-dichloro-N-ethylaniline hydrochloride is a chemical compound with the CAS Number: 2408964-22-5 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC Name for this compound is 2,4-dichloro-N-ethylaniline hydrochloride . The InChI Code is 1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H . The molecular weight is 226.53 .Physical And Chemical Properties Analysis

2,4-dichloro-N-ethylaniline hydrochloride is a powder at room temperature . It has a molecular weight of 226.53 .Aplicaciones Científicas De Investigación

Synthesis in Pharmaceutical Compounds

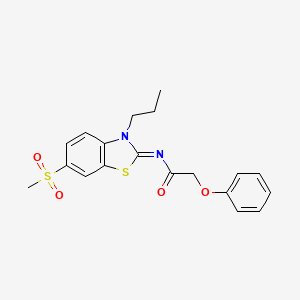

2,4-Dichloro-N-ethylaniline hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the synthesis of Pazopanib hydrochloride, an antitumor agent. The process includes several chemical transformations, such as nitration, cyclization, and methylation, to ultimately produce the active pharmaceutical ingredient with an overall yield of about 28% (Ping, 2010).

Reactivity and Mechanisms in Chemical Synthesis

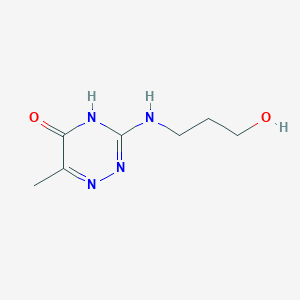

2,4-Dichloro-N-ethylaniline hydrochloride is also crucial in the synthesis of laquinimod, a drug under clinical trials for multiple sclerosis. The compound undergoes a high-yielding aminolysis reaction, which is part of a larger sequence of chemical reactions involving equilibrium dynamics and mechanistic transformations to yield the final product (Jansson et al., 2006).

Polymerization Studies

In the field of polymer science, 2,4-Dichloro-N-ethylaniline hydrochloride is investigated for its role in the polymerization process. Studies on the kinetics of polymerization initiated by this compound reveal the autocatalytic nature of the reaction and the formation of specific polymer fragments, offering insights into the mechanism of polymer formation (Mezhuev et al., 2015).

Environmental Degradation Pathways

This compound is also significant in environmental studies, particularly in understanding the degradation pathways of certain herbicides. Research into the microbial degradation of chloroacetanilide herbicides identifies 2,4-Dichloro-N-ethylaniline hydrochloride as a key intermediate. The studies explore the enzymatic mechanisms involved in the degradation, providing valuable information for environmental remediation efforts (Dong et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers for 2,4-dichloro-N-ethylaniline hydrochloride are not provided in the available resources .

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dichloro-N-ethylaniline hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall biological activity.

Propiedades

IUPAC Name |

2,4-dichloro-N-ethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXWKJDDLAHJNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2402926.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)

![(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B2402932.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)

![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)

![5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2402947.png)

![N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide](/img/structure/B2402948.png)